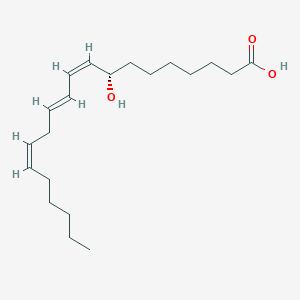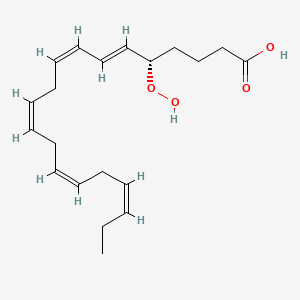
5(S)-HpEPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(S)-Hydroperoxyeicosapentaenoic acid, commonly known as 5(S)-HpEPE, is a bioactive lipid derived from eicosapentaenoic acid. Eicosapentaenoic acid is an omega-3 fatty acid found in fish oils and marine algae. This compound is an important intermediate in the biosynthesis of specialized pro-resolving mediators, which play a crucial role in resolving inflammation and promoting tissue repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(S)-HpEPE typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a family of enzymes, catalyze the oxygenation of eicosapentaenoic acid to produce this compound. The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature, with the presence of molecular oxygen.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or algae that produce eicosapentaenoic acid. The harvested eicosapentaenoic acid is then subjected to enzymatic oxidation using lipoxygenases to yield this compound. This method ensures a sustainable and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5(S)-HpEPE undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of other bioactive lipid mediators.
Reduction: Reduction of the hydroperoxide group in this compound can yield 5(S)-hydroxyeicosapentaenoic acid.
Substitution: The hydroperoxide group can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Oxidation: Molecular oxygen and lipoxygenase enzymes are commonly used for the oxidation of eicosapentaenoic acid to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the hydroperoxide group to a hydroxyl group.
Substitution: Various chemical reagents, including organometallic compounds, can be employed for substitution reactions.
Major Products Formed
Oxidation: Specialized pro-resolving mediators such as resolvins and protectins.
Reduction: 5(S)-Hydroxyeicosapentaenoic acid.
Substitution: Modified eicosapentaenoic acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5(S)-HpEPE has a wide range of scientific research applications, including:
Chemistry: Studying the mechanisms of lipid oxidation and the synthesis of bioactive lipid mediators.
Biology: Investigating the role of this compound in cellular signaling pathways and its effects on inflammation and immune responses.
Medicine: Exploring the therapeutic potential of this compound and its derivatives in treating inflammatory diseases, cardiovascular disorders, and cancer.
Industry: Utilizing this compound in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Wirkmechanismus
5(S)-HpEPE exerts its effects through several molecular targets and pathways:
Molecular Targets: this compound interacts with specific receptors on cell membranes, such as G-protein-coupled receptors, to initiate signaling cascades.
Pathways Involved: The compound activates anti-inflammatory pathways, leading to the production of specialized pro-resolving mediators that help resolve inflammation and promote tissue repair. It also modulates the activity of enzymes involved in lipid metabolism and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5(S)-Hydroxyeicosapentaenoic acid: A reduced form of 5(S)-HpEPE with similar anti-inflammatory properties.
15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxide derivative of eicosapentaenoic acid with distinct biological activities.
12(S)-Hydroperoxyeicosapentaenoic acid: A hydroperoxide derivative with different regioselectivity in the oxidation of eicosapentaenoic acid.
Uniqueness of this compound
This compound is unique due to its specific regioselectivity in the oxidation of eicosapentaenoic acid, leading to the formation of specialized pro-resolving mediators. Its ability to modulate inflammation and promote tissue repair distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYOIJDQPQELO-GHWNLOBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
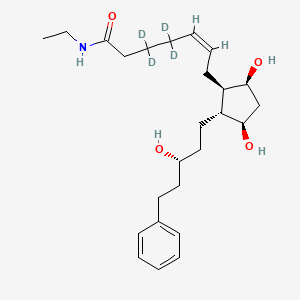
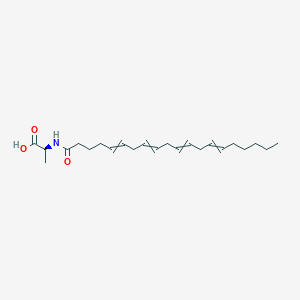
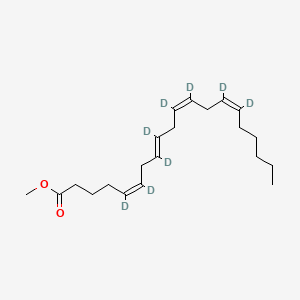
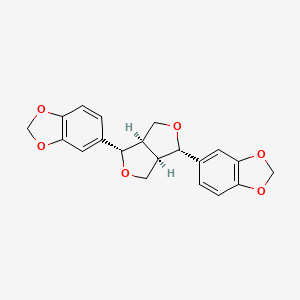

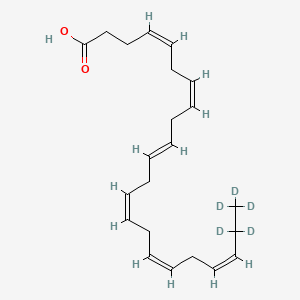
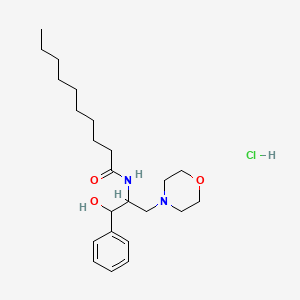
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
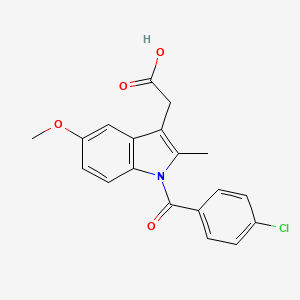
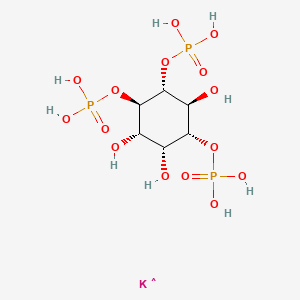
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)


